Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate
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Overview
Description
Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate is a phosphonate ester that contains a phosphonic acid group bonded to a 1-hydroxyethyl group and two diphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(diphenylmethyl) (1-hydroxyethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylmethylphosphine oxide with an appropriate hydroxyethyl derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to other functional groups.
Substitution: The compound can participate in substitution reactions where the diphenylmethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.
Medicine: It may be explored for its potential therapeutic properties, including its use as an antibacterial or antiviral agent.
Industry: The compound can be used in the development of corrosion inhibitors and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of bis(diphenylmethyl) (1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(diphenylmethyl) (1-hydroxyethyl)phosphonate include other phosphonate esters and phosphonic acid derivatives, such as:
Fosfomycin: An antibacterial agent used to treat infections.
Adefovir: An antiviral drug used in the treatment of hepatitis B.
Cidofovir: An antiviral medication used to treat cytomegalovirus infections.
Uniqueness
This compound is unique due to its specific chemical structure, which includes two diphenylmethyl groups and a 1-hydroxyethyl group bonded to a phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
89865-23-6 |
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Molecular Formula |
C28H27O4P |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-dibenzhydryloxyphosphorylethanol |
InChI |
InChI=1S/C28H27O4P/c1-22(29)33(30,31-27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)32-28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22,27-29H,1H3 |
InChI Key |
BLCIRSQAZVXPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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